

impurity profiling Ixazomib citrate comparative

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Compound Focus: Ixazomib Impurity 1

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Impurity Profile of Ixazomib Citrate

The table below summarizes the principal degradation impurities of Ixazomib identified through forced degradation studies [1].

Impurity Designation	Principal Degradation Pathway	Key Characteristics & Notes
Not Specified (Multiple)	Oxidative Deboronation	One of the two main degradation pathways identified [1].
Not Specified (Multiple)	Hydrolysis of the Amide Bond	The other primary degradation pathway [1].
Impurity A	Not Detailed	Quantifiable within concentration range of 0.75-60.00 µg/mL [1].
Impurity B	Not Detailed	Quantifiable within concentration range of 0.75-60.00 µg/mL [1].
Impurity C	Not Detailed	Quantifiable within concentration range of 1.25-60.00 µg/mL [1].

Experimental Protocol for Impurity Profiling

The following methodology was used for the forced degradation study and impurity identification of Ixazomib [1]:

- **Analytical Technique:** A novel, rapid **UHPLC-UV (Ultra-High Performance Liquid Chromatography with Ultraviolet detection)** method was developed and validated for the simultaneous assay of Ixazomib and its degradation products.
- **Forced Degradation Conditions:** Ixazomib was subjected to various stress conditions to induce degradation. The study found that the drug in solution is:
 - Relatively stable in neutral and acidic environments.
 - Less stable at higher pH (decomposition accelerated in alkaline conditions).
 - Sensitive to oxidants and light.
- **Degradation Kinetics:** The degradation of Ixazomib in solution follows **first-order kinetics** under neutral, acidic, alkaline, and UV stress.
- **Identification Technique:** The main degradation products were identified using **HRMS (High-Resolution Mass Spectrometry)**.
- **Solid-State Stability:** Contrary to the solution state, solid Ixazomib citrate was relatively resistant to heat (70 °C), heat/humidity (70 °C/75% RH), and UV irradiation for 24 hours.

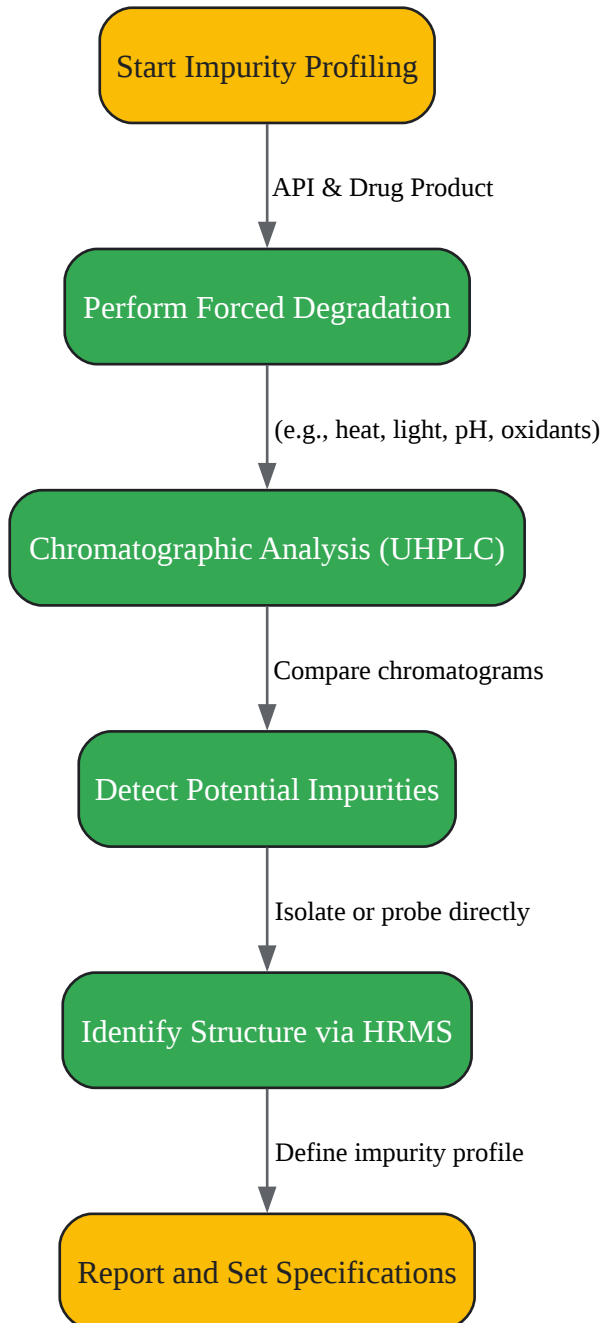
Regulatory and Scientific Context for Impurity Profiling

Impurity profiling is a critical requirement in pharmaceutical development to ensure product quality, safety, and efficacy [2].

- **Classification:** Impurities are classified into **organic, inorganic, and residual solvents**. Organic impurities, which include **degradation-related impurities (DRIs)** and **process-related impurities (PRIs)**, are often the primary focus [2].
- **Aims of Study:**
 - **Regulatory Requirements:** Setting acceptance criteria, evaluating stability and shelf-life, and determining threshold limits for toxicological concern [2].
 - **Scientific & Technical Requirements:** Optimizing synthetic processes and formulation, predicting degradation pathways, and improving stability [2].
- **Identification Thresholds:** According to ICH guidelines, impurities present above a certain level must be identified and characterized. The methods used must be **validated** for specificity to ensure they can accurately detect and quantify the impurities [2].

Analytical Workflow for Impurity Identification

The following diagram illustrates the general workflow for identifying and characterizing degradation products, which aligns with the study performed on Ixazomib [1] [2].



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Key Insights for Researchers

- **Primary Degradation Pathways:** The stability of Ixazomib is primarily challenged by **hydrolysis of its amide bond** and **oxidative deboronation** [1]. Formulation strategies should focus on protecting the drug from moisture and oxidizing agents.
- **Solution vs. Solid-State:** The significant difference in stability between the solution and solid states is a crucial consideration for manufacturing, handling, and the development of liquid dosage forms [1].
- **Methodology for ANDA:** The developed UHPLC-UV method is MS-compatible and was validated for the quantification of Ixomazib and its impurities, making it suitable for use in **Abbreviated New Drug Application (ANDA)** development or commercial production [1].

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References

1. The UHPLC-UV method applied for the forced degradation study of... [pubmed.ncbi.nlm.nih.gov]
2. Determination of Impurities in Pharmaceuticals: Why and... | IntechOpen [intechopen.com]

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